molecular formula C18H15N3O4 B2421610 2-(2H-1,3-benzodioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acetamide CAS No. 954619-41-1

2-(2H-1,3-benzodioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2421610
CAS No.: 954619-41-1
M. Wt: 337.335
InChI Key: GWCVTJVBFRDRIM-UHFFFAOYSA-N
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Description

The compound “2-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acetamide” is an organic compound based on its structure. It contains a benzodioxol group, which is a type of aromatic ether, and an oxadiazol group, which is a type of heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The benzodioxol and oxadiazol groups are both aromatic and would contribute to the compound’s stability .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and the nature of its functional groups. For example, the presence of the benzodioxol group could potentially make this compound relatively stable and resistant to oxidation .

Scientific Research Applications

Synthetic Procedures and Therapeutic Potential

Synthetic chemists have developed a range of procedures to access compounds with potential therapeutic agents, highlighting the importance of synthetic approaches to compounds with specific functionalities, including those similar to the target compound. Such methodologies can be pivotal in exploring the biological activities of structurally complex molecules, including potential cytotoxic activities and mechanisms of action in pharmacological contexts (Rosales-Hernández et al., 2022).

1,3,4-Oxadiazole Derivatives in Medicinal Chemistry

The 1,3,4-oxadiazole ring, a structural feature present in the compound of interest, is known for contributing to a wide range of bioactivities in medicinal chemistry. Derivatives of 1,3,4-oxadiazole have been extensively researched for their potential in treating various ailments, owing to their effective binding with different enzymes and receptors. This suggests that modifications incorporating the 1,3,4-oxadiazole moiety, similar to the compound , may offer valuable insights into the development of new medicinal agents with diverse therapeutic potential (Verma et al., 2019).

Potential for Chemotherapeutic Applications

Further, the exploration of benzothiazole derivatives and their pharmacological properties underlines the potential chemotherapeutic applications of compounds incorporating similar structures. Benzothiazole derivatives have been identified for their broad spectrum of antimicrobial and anticancer activities, suggesting that the compound , through its structural analogy, might also hold promise in such therapeutic areas. The research into these derivatives emphasizes the importance of structural diversity in the discovery of new therapeutic agents (Keri et al., 2015).

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c22-16(9-13-6-7-14-15(8-13)24-11-23-14)19-18-21-20-17(25-18)10-12-4-2-1-3-5-12/h1-8H,9-11H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCVTJVBFRDRIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NN=C(O3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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